N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Description
N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds have been shown to exhibit a broad range of biological activities, suggesting that this compound may affect multiple pathways .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may have similar effects.
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Cellular Effects
Given the broad range of biological activities associated with pyrimidine derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Given its structural similarity to pyrimidine, it may be involved in similar metabolic pathways
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-4-2-3-5-12(11)18/h2-8,23H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHMPSDLRITIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.